molecular formula C15H10O B8802015 (4-ethynylphenyl)phenyl-methanone CAS No. 119754-17-5

(4-ethynylphenyl)phenyl-methanone

Cat. No.: B8802015
CAS No.: 119754-17-5
M. Wt: 206.24 g/mol
InChI Key: GMJRQKHAIVLPIR-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)phenyl-methanone is an organic compound with the molecular formula C15H10O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a phenyl-methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethynylphenyl)phenyl-methanone typically involves the reaction of 4-ethynylbenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Preparation of 4-ethynylbenzoyl chloride: This is achieved by reacting 4-ethynylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Formation of this compound: The 4-ethynylbenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylphenyl)phenyl-methanone undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzophenone.

    Reduction: Formation of (4-ethynylphenyl)phenyl-methanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(4-Ethynylphenyl)phenyl-methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-ethynylphenyl)phenyl-methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the ethynyl group.

    4-Ethynylbenzophenone: Similar structure with an ethynyl group attached to the benzophenone moiety.

    4-Phenylbenzophenone: Similar structure but with a phenyl group instead of an ethynyl group.

Uniqueness

(4-Ethynylphenyl)phenyl-methanone is unique due to the presence of both an ethynyl group and a phenyl-methanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

119754-17-5

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

(4-ethynylphenyl)-phenylmethanone

InChI

InChI=1S/C15H10O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h1,3-11H

InChI Key

GMJRQKHAIVLPIR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.85 g (7 mmol) of dimethylhydroxymethyl-4-benzoylphenylacetylene and 294 mg (7.35 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 35 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.5 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, followed by distilling off of the solvent under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 4-benzoylphenylethyne as a pale brown solid (1.1 g, yield: 76%).
Name
dimethylhydroxymethyl-4-benzoylphenylacetylene
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
294 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

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